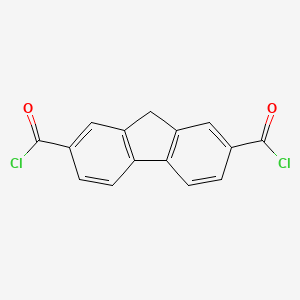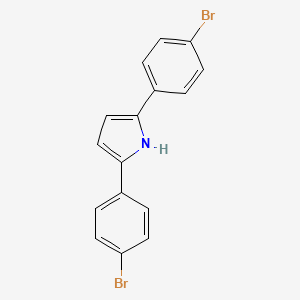
1H-Pyrrole, 2,5-bis(4-bromophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole, 2,5-bis(4-bromophenyl)- is a substituted methane derivative where three hydrogen atoms of the methane molecule are replaced by two pyrrole rings and one 4-bromophenyl moiety
準備方法
The synthesis of 1H-Pyrrole, 2,5-bis(4-bromophenyl)- typically involves an acid-catalyzed condensation reaction of pyrrole or a substituted pyrrole with an aldehyde. The crude product is then purified to obtain the corresponding dipyrromethane, which serves as a precursor for further synthesis . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.
化学反応の分析
1H-Pyrrole, 2,5-bis(4-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyrrole rings, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-diones, while substitution reactions can introduce various functional groups into the pyrrole rings .
科学的研究の応用
1H-Pyrrole, 2,5-bis(4-bromophenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of porphyrins, fluorescent laser dyes, and fluorophores.
Biology: The compound is used in imaging applications and as a chemo-sensor.
Medicine: Its derivatives are explored for potential therapeutic applications due to their unique structural properties.
作用機序
The mechanism by which 1H-Pyrrole, 2,5-bis(4-bromophenyl)- exerts its effects involves interactions at the molecular level. The pyrrole rings and bromophenyl moiety can participate in various chemical interactions, influencing the compound’s reactivity and stability. These interactions are crucial for its applications in different fields, as they determine the compound’s behavior under specific conditions .
類似化合物との比較
1H-Pyrrole, 2,5-bis(4-bromophenyl)- can be compared with other similar compounds, such as:
1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole: This compound has a similar structure but with methyl groups instead of additional pyrrole rings.
2,5-Bis(4-bromophenyl)-p-xylene: Another structurally related compound with different substituents on the aromatic rings.
The uniqueness of 1H-Pyrrole, 2,5-bis(4-bromophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
特性
CAS番号 |
55368-36-0 |
|---|---|
分子式 |
C16H11Br2N |
分子量 |
377.07 g/mol |
IUPAC名 |
2,5-bis(4-bromophenyl)-1H-pyrrole |
InChI |
InChI=1S/C16H11Br2N/c17-13-5-1-11(2-6-13)15-9-10-16(19-15)12-3-7-14(18)8-4-12/h1-10,19H |
InChIキー |
IQBOGGBDBMIETI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(N2)C3=CC=C(C=C3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene](/img/structure/B14640039.png)
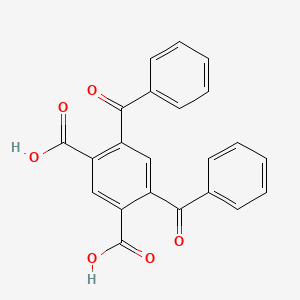
![4-[(2-Hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14640041.png)
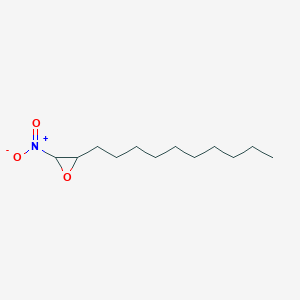
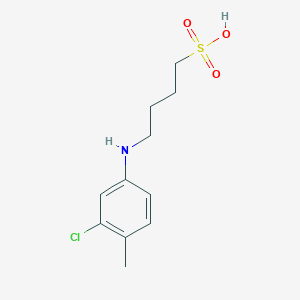
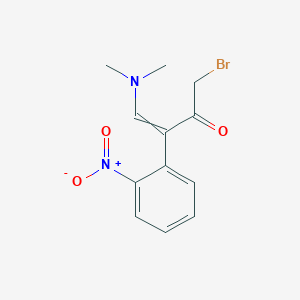
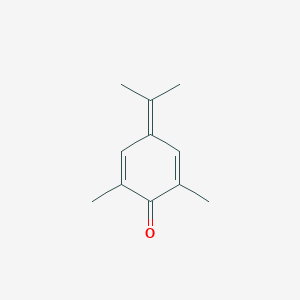
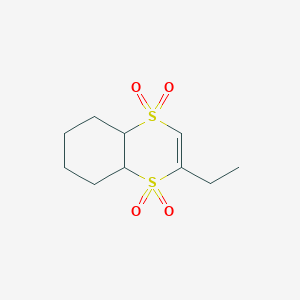
methanone](/img/structure/B14640087.png)
![Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate](/img/structure/B14640090.png)
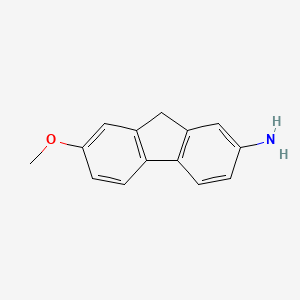
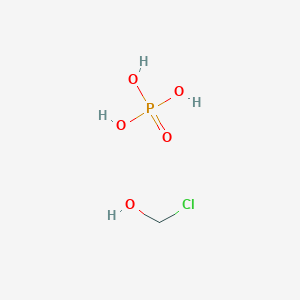
![N-[2-(4-amino-2-chloroanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14640121.png)
